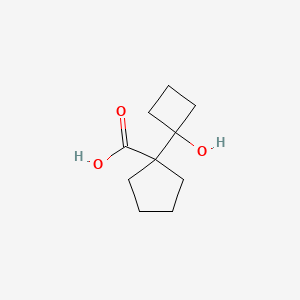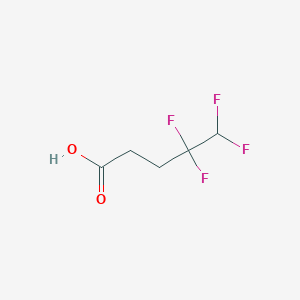
4,4,5,5-Tetrafluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetrafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H6F4O2 It is characterized by the presence of four fluorine atoms attached to the carbon chain, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the bromination of this compound, followed by hydrolysis to yield the desired product . The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must adhere to strict safety protocols due to the hazardous nature of fluorine and its compounds.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetrafluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or aldehydes.
Scientific Research Applications
4,4,5,5-Tetrafluoropentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrafluoropentanoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4,4,5,5-tetrafluoropentanoic acid: This compound has a similar structure but includes a bromine atom, which alters its reactivity and applications.
3,3,3-Trifluoropropionic acid: Another fluorinated carboxylic acid with fewer fluorine atoms, leading to different chemical properties and uses.
Uniqueness
4,4,5,5-Tetrafluoropentanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high electronegativity and stability. These properties make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H6F4O2 |
|---|---|
Molecular Weight |
174.09 g/mol |
IUPAC Name |
4,4,5,5-tetrafluoropentanoic acid |
InChI |
InChI=1S/C5H6F4O2/c6-4(7)5(8,9)2-1-3(10)11/h4H,1-2H2,(H,10,11) |
InChI Key |
CDQZHHIXHOETPG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B15263782.png)


![Methyl 2-[(piperidin-2-yl)methanesulfonyl]acetate](/img/structure/B15263796.png)

![4-Bromo-5-[(2-iodoethoxy)methyl]-1H-1,2,3-triazole](/img/structure/B15263807.png)
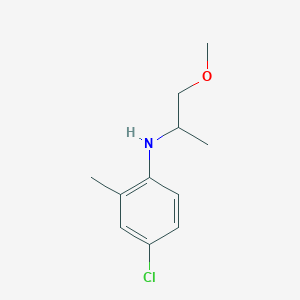

![2-[(2-Methoxyethyl)amino]-5-(pyridin-3-yl)benzonitrile](/img/structure/B15263825.png)
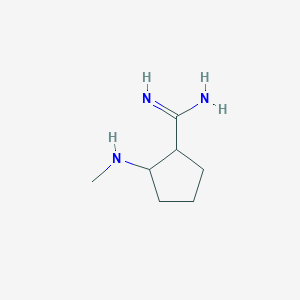
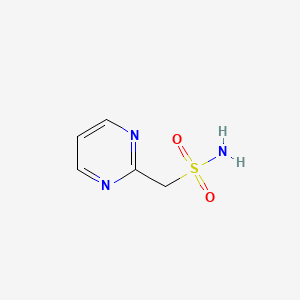
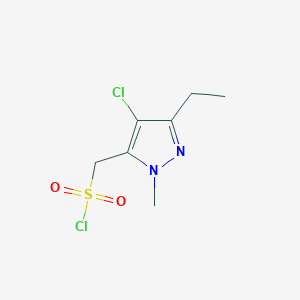
![2-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B15263849.png)
